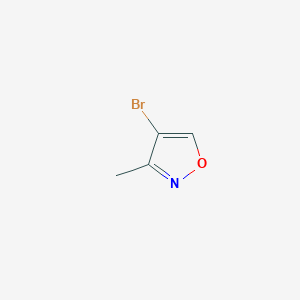
1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone
説明
1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone is a compound with the molecular formula C10H12N2O . It is classified as a pyridine and a pyrrolidine .
Molecular Structure Analysis
The molecular structure of 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone consists of a pyrrolidinone ring with a methyl group at the 1-position and a pyridinyl group at the 5-position . The InChI key for this compound is UIKROCXWUNQSPJ-UHFFFAOYSA-N .科学的研究の応用
Application in Clinical Chemistry
Scientific Field
Summary of the Application
Rac-Cotinine, the primary metabolite of nicotine, is often used as a marker and stable measure of chronic nicotine intake. It is used for screening individuals before recruitment into research studies and smoking cessation clinical trials, as an outcome marker of treatment efficacy, and for evaluation of adequacy of dosage in conjunction with nicotine replacement therapy .
Methods of Application
The application involves the measurement of salivary or spot urinary cotinine concentrations as a noninvasive alternative to blood-derived assays for reasons of logistics, cost, and subject retention . Urine cotinine-to-creatinine concentration ratios are commonly determined to correct for dilutional effects .
Results or Outcomes
The study suggests that the common strategy of correcting spot urine cotinine concentrations for creatinine content, through calculation of a cotinine-to-creatinine ratio, is not a useful exercise, at least in smokers, and may even be counterproductive .
Application in Chromatographic Science
Scientific Field
Summary of the Application
Rac-Cotinine is used as a biochemical marker for measuring exposure to cigarette smoke. It has been widely used in quantitative studies of smoking status/behavior .
Methods of Application
This study describes a novel LC–MS-MS method for the quantification of cotinine by using electrospray ionization with multiple reaction monitoring and cotinine- d3 as internal standard, coupled with an automated solid-phase extraction (SPE) procedure .
Results or Outcomes
A rapid, sensitive and specific LC–MS-MS method was developed and validated for the determination of cotinine in human plasma, using a straightforward automated SPE protocol. The application of this method to an epidemiological study has demonstrated its utility for batch analyses of a large sample set .
Application in Environmental Science and Pollution Research
Scientific Field
Environmental Science and Pollution Research
Summary of the Application
The details of this application are not available in the search results.
Results or Outcomes
Application in Analytical Toxicology
Scientific Field
Summary of the Application
Rac-Cotinine is used as a marker for measuring exposure to cigarette smoke. It is used in population-based studies to measure nicotine, cotinine, trans-3ʹ-hydroxycotinine (3-OH cotinine), nornicotine and anabasine .
Methods of Application
A simple and high-throughput LC–MS-MS method was developed for simultaneous measurement of nicotine, cotinine, 3-OH cotinine, nornicotine and anabasine in urine . Each 30 µL of urine sample was diluted with 90 µL of acetonitrile containing five deuterated internal standards .
Results or Outcomes
The method showed excellent precision and accuracy: within-run coefficient of variation (CV) 2.9–9.4%, between-run CV 4.8–8.7% and bias −10.1 to 5.3%. Linear dynamic ranges were 1–10,000 ng/mL for nicotine, nornicotine and anabasine; 2–5,000 ng/mL for cotinine and 5–15,000 ng/mL for 3-OH cotinine .
Application in Nutrition and Public Health
Scientific Field
Summary of the Application
Cotinine, the primary metabolite of nicotine, can be utilized as a marker for active smoking and as an indicator of exposure to secondhand smoke. However, the direct relationship between dietary flavonoid intake and serum cotinine levels remains a subject of ongoing investigation .
Methods of Application
The study utilized data from the National Health and Nutrition Examination Survey (NHANES) 2007–2010 and 2017–2018 to assess the association between dietary flavonoid intake and serum cotinine levels in adults through multiple linear regression analysis .
Results or Outcomes
The study found a significant correlation between dietary flavonoid intake and serum cotinine levels among adults .
Application in Neurological Research
Scientific Field
Summary of the Application
Recent research shows that cotinine acts as an antidepressant and reduces cognitive-impairment associated with disease and stress-induced dysfunction .
Results or Outcomes
Despite these promising findings, continued focus on this potentially safe alternative to tobacco and nicotine use is lacking .
特性
IUPAC Name |
1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKROCXWUNQSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047577 | |
| Record name | (+/-)-Cotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cotinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001046 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone | |
CAS RN |
15569-85-4, 66269-66-7, 486-56-6 | |
| Record name | 2-Pyrrolidinone, 1-methyl-5-(3-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015569854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Cotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66269-66-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cotinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001046 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
41 °C | |
| Record name | Cotinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001046 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)








